2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one
Description
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one is a ketone derivative featuring a chlorine atom, a phenyl group, and a phenylselanyl (PhSe) group attached to the ethanone backbone. The compound’s unique structure combines halogen and chalcogen substituents, making it a candidate for studying electronic, steric, and reactivity effects.
Properties
CAS No. |
125731-66-0 |
|---|---|
Molecular Formula |
C14H11ClOSe |
Molecular Weight |
309.66 g/mol |
IUPAC Name |
2-chloro-1-phenyl-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11ClOSe/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H |
InChI Key |
PNKXYIAQAAHXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one typically involves the reaction of phenylselenyl chloride with a suitable precursor. One common method is the reaction of phenylselenyl chloride with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxides, while substitution of the chlorine atom can produce a variety of substituted ethanone derivatives .
Scientific Research Applications
2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one has several applications in scientific research:
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-Chloro-1-phenyl-2-(phenylselanyl)ethan-1-one exerts its effects involves the interaction of the selenium atom with biological targets. Selenium is known to participate in redox reactions and can modulate the activity of enzymes such as glutathione peroxidase. The compound may also interact with cellular thiols, leading to the formation of seleno-sulfide bonds and affecting cellular redox balance .
Comparison with Similar Compounds
Substituent Effects: Chalcogen Variation (S vs. Se)
The substitution of sulfur with selenium significantly alters electronic and steric properties:
- Covalent Radii : Selenium (1.20 Å) is larger than sulfur (1.05 Å), increasing steric bulk and bond length (C–Se ≈ 1.98 Å vs. C–S ≈ 1.81 Å) .
- Electronegativity: Selenium’s lower electronegativity (2.55 vs.
- Reactivity : The C–Se bond is more labile than C–S, favoring nucleophilic substitution or radical reactions.
Example Analog :
Halogen and Aryl Substitutions
Variations in halogen (Cl, Br) and aryl groups influence reactivity and crystallinity:
Table 1: Key Structural Analogs
Crystallographic and Solubility Trends
- Crystal Packing: highlights hydrogen bonding in pyrrole-substituted ethanones. The selanyl group’s bulkiness may disrupt such interactions, reducing melting points compared to sulfur analogs.
- Solubility : Hydroxyl-substituted derivatives (e.g., 2-chloro-1-(4-hydroxyphenyl)ethan-1-one) show higher aqueous solubility due to H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
